molecular formula C26H29N3O2S B11598674 (5Z)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11598674
M. Wt: 447.6 g/mol
InChI Key: QDJZGRRTTGUNLT-ZHZULCJRSA-N
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Description

(5Z)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound with a unique structure that includes a thiazolo-triazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multiple steps. The key steps include the formation of the thiazolo-triazole core and the subsequent attachment of the benzylidene and methylphenyl groups. Common reagents used in these reactions include thioamides, hydrazines, and aldehydes. The reaction conditions often involve heating under reflux and the use of solvents such as ethanol or acetonitrile.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic routes to increase yield and reduce costs. This can include the use of catalysts, improved purification techniques, and large-scale reactors to handle the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The benzylidene group can be reduced to a benzyl group.

    Substitution: The tert-butyl groups can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions typically occur under controlled temperatures and may require catalysts to proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the benzylidene group would yield a benzyl group.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound has been studied for its potential as an antioxidant due to the presence of the hydroxyl group. It may also have applications in the study of enzyme inhibition and protein interactions.

Medicine

In medicine, this compound is being investigated for its potential therapeutic effects. Its antioxidant properties may make it useful in the treatment of diseases related to oxidative stress, such as neurodegenerative disorders.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength. It may also be used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (5Z)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with molecular targets such as enzymes and proteins. The hydroxyl group can participate in hydrogen bonding, while the thiazolo-triazole core can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and affect cellular pathways involved in oxidative stress and inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is unique due to its combination of a thiazolo-triazole core with benzylidene and methylphenyl groups. This unique structure provides it with specific chemical and biological properties that are not found in similar compounds.

Properties

Molecular Formula

C26H29N3O2S

Molecular Weight

447.6 g/mol

IUPAC Name

(5Z)-5-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C26H29N3O2S/c1-15-9-8-10-17(11-15)22-27-24-29(28-22)23(31)20(32-24)14-16-12-18(25(2,3)4)21(30)19(13-16)26(5,6)7/h8-14,30H,1-7H3/b20-14-

InChI Key

QDJZGRRTTGUNLT-ZHZULCJRSA-N

Isomeric SMILES

CC1=CC(=CC=C1)C2=NN3C(=O)/C(=C/C4=CC(=C(C(=C4)C(C)(C)C)O)C(C)(C)C)/SC3=N2

Canonical SMILES

CC1=CC(=CC=C1)C2=NN3C(=O)C(=CC4=CC(=C(C(=C4)C(C)(C)C)O)C(C)(C)C)SC3=N2

Origin of Product

United States

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